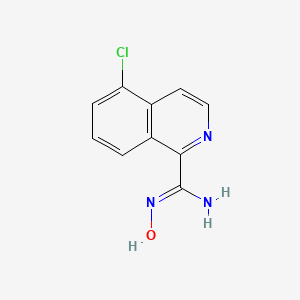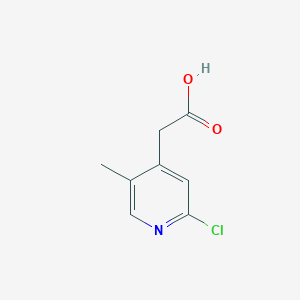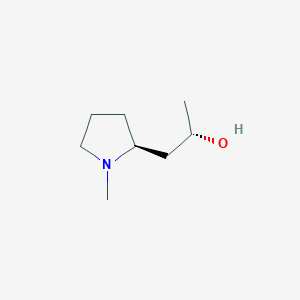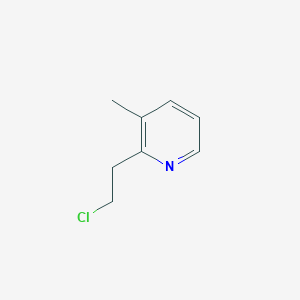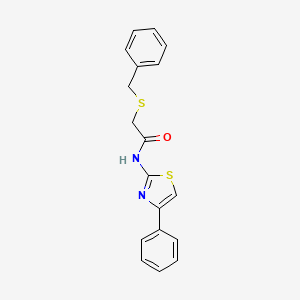![molecular formula C22H17F6NO2S B12960343 3,5-Dimethyl-4-[2-[2-methyl-5-(4-methoxyphenyl)-3-thienyl]-3,3,4,4,5,5-hexafluoro-1-cyclopentenyl]isoxazole](/img/structure/B12960343.png)
3,5-Dimethyl-4-[2-[2-methyl-5-(4-methoxyphenyl)-3-thienyl]-3,3,4,4,5,5-hexafluoro-1-cyclopentenyl]isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,3,4,4,5,5-Hexafluoro-2-(5-(4-methoxyphenyl)-2-methylthiophen-3-yl)cyclopent-1-en-1-yl)-3,5-dimethylisoxazole is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms, a methoxyphenyl group, and a thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3,4,4,5,5-Hexafluoro-2-(5-(4-methoxyphenyl)-2-methylthiophen-3-yl)cyclopent-1-en-1-yl)-3,5-dimethylisoxazole typically involves multiple steps:
Formation of the Cyclopentene Ring: The initial step involves the formation of the cyclopentene ring with hexafluoro substituents. This can be achieved through a Diels-Alder reaction between a suitable diene and a hexafluorocyclopentadiene.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through a Friedel-Crafts acylation reaction, using a methoxybenzoyl chloride in the presence of a Lewis acid catalyst.
Formation of the Isoxazole Ring: The final step involves the formation of the isoxazole ring through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the isoxazole ring, potentially leading to the formation of amines or hydroxylamines.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, hydroxylamines.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biological pathways. The presence of fluorine atoms can enhance the compound’s bioavailability and metabolic stability.
Medicine
In medicine, this compound or its derivatives could be investigated for their potential therapeutic effects
Industry
In industry, this compound could be used in the development of advanced materials, such as polymers or coatings, that require specific chemical and physical properties. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 4-(3,3,4,4,5,5-Hexafluoro-2-(5-(4-methoxyphenyl)-2-methylthiophen-3-yl)cyclopent-1-en-1-yl)-3,5-dimethylisoxazole depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity towards its molecular targets. In materials science, the compound’s unique structure can impart specific electronic or mechanical properties to the materials in which it is incorporated.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(3,3,4,4,5,5-Hexafluoro-2-(2-methylbenzo[b]thiophen-3-yl)cyclopent-1-en-1-yl)-8-methylquinoline: This compound shares the hexafluorocyclopentene and thiophene motifs but differs in the presence of a quinoline ring instead of an isoxazole ring.
4-(3,3,4,4,5,5-Hexafluoro-2-(4-methoxyphenyl)cyclopent-1-en-1-yl)-3,5-dimethylisoxazole: This compound is similar but lacks the thiophene ring, which may influence its reactivity and applications.
Uniqueness
The uniqueness of 4-(3,3,4,4,5,5-Hexafluoro-2-(5-(4-methoxyphenyl)-2-methylthiophen-3-yl)cyclopent-1-en-1-yl)-3,5-dimethylisoxazole lies in its combination of multiple functional groups, including the hexafluorocyclopentene, methoxyphenyl, thiophene, and isoxazole rings. This combination imparts unique chemical and physical properties, making it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C22H17F6NO2S |
|---|---|
Molekulargewicht |
473.4 g/mol |
IUPAC-Name |
4-[3,3,4,4,5,5-hexafluoro-2-[5-(4-methoxyphenyl)-2-methylthiophen-3-yl]cyclopenten-1-yl]-3,5-dimethyl-1,2-oxazole |
InChI |
InChI=1S/C22H17F6NO2S/c1-10-17(11(2)31-29-10)19-18(20(23,24)22(27,28)21(19,25)26)15-9-16(32-12(15)3)13-5-7-14(30-4)8-6-13/h5-9H,1-4H3 |
InChI-Schlüssel |
LJASLLBPYOWJBD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NO1)C)C2=C(C(C(C2(F)F)(F)F)(F)F)C3=C(SC(=C3)C4=CC=C(C=C4)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


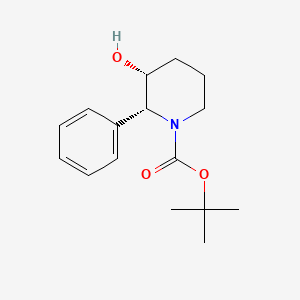
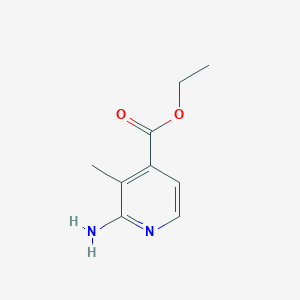
![Benzo[b]thiophene-5-carboximidamide hydrochloride](/img/structure/B12960285.png)
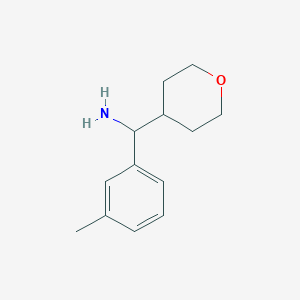
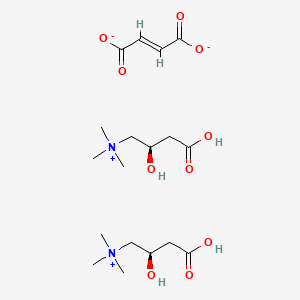

![3-Aminopyrazolo[1,5-a]pyridin-2(1H)-one](/img/structure/B12960311.png)
![(1R,2S)-2-(Dibenzylamino)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol hydrochloride](/img/structure/B12960317.png)
